TL13-27

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

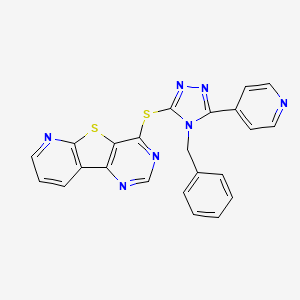

TL 13-27: is a synthetic compound known for its role as a negative control in scientific research, particularly in the study of targeted protein degradation.

Wissenschaftliche Forschungsanwendungen

Chemistry: TL 13-27 is used as a negative control in the study of kinase degradation, providing a baseline to compare the effects of active compounds .

Biology: In biological research, TL 13-27 helps in understanding the mechanisms of protein degradation and the role of specific kinases in cellular processes .

Medicine: While TL 13-27 itself is not used therapeutically, it aids in the development of new drugs by serving as a control in preclinical studies .

Industry: TL 13-27 is utilized in the pharmaceutical industry for the development and testing of new compounds targeting protein degradation pathways .

Wirkmechanismus

Target of Action

TL13-27 is a negative control for TL12-186 . It is a heterobifunctional molecule that recruits E3 ubiquitin ligases, such as cereblon It is known that similar compounds target a variety of kinases, including btk, ptk2, ptk2b, flt3, aurka, aurkb, tec, ulk1 .

Mode of Action

It demonstrates no kinase degradation in vitro

Biochemical Pathways

Similar compounds are known to affect a variety of pathways associated with the kinases they target .

Pharmacokinetics

It is known that the success of similar compounds depends on more than just target engagement .

Result of Action

As a negative control, this compound is designed to have no effect on kinase degradation

Action Environment

It is known that the effectiveness of similar compounds can be influenced by a variety of factors, including ph, redox potential, and the presence of other proteins .

Biochemische Analyse

Biochemical Properties

In biochemical reactions, TL13-27 does not demonstrate kinase degradation in vitro . This means that it does not interact with enzymes, proteins, or other biomolecules to cause their breakdown .

Cellular Effects

As a negative control, it is used to compare the effects of other compounds, such as TL 12-186 .

Molecular Mechanism

As a negative control, it does not exhibit binding interactions with biomolecules, enzyme inhibition or activation, or changes in gene expression .

Temporal Effects in Laboratory Settings

As a negative control, it is used to compare the effects of other compounds over time .

Dosage Effects in Animal Models

As a negative control, it is used to compare the effects of other compounds at different dosages .

Metabolic Pathways

As a negative control, it is used to compare the effects of other compounds on metabolic pathways .

Transport and Distribution

As a negative control, it is used to compare the effects of other compounds on transport and distribution .

Subcellular Localization

As a negative control, it is used to compare the effects of other compounds on subcellular localization .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of TL 13-27 involves multiple steps, including the formation of various intermediate compounds. The key steps include the coupling of a chloropyrimidine derivative with an isopropylsulfonyl phenylamine, followed by the attachment of a piperazine ring and subsequent ethoxylation. The final step involves the coupling of the resulting compound with an isoindolinone derivative .

Industrial Production Methods: While specific industrial production methods for TL 13-27 are not widely documented, the synthesis typically follows standard organic synthesis protocols, including purification steps such as recrystallization and chromatography to achieve high purity (≥98%) .

Analyse Chemischer Reaktionen

Types of Reactions: TL 13-27 primarily undergoes substitution reactions due to the presence of various functional groups such as chloro, sulfonyl, and amino groups. These reactions are facilitated by common reagents like bases and nucleophiles .

Common Reagents and Conditions:

Bases: Sodium hydroxide, potassium carbonate

Nucleophiles: Ammonia, amines

Solvents: Dimethyl sulfoxide (DMSO), ethanol

Major Products: The major products formed from these reactions include substituted derivatives of TL 13-27, which can be further analyzed for their biological activity .

Vergleich Mit ähnlichen Verbindungen

TL12-186: An active compound that engages with CRBN and induces kinase degradation.

TL13-87: Another compound used in similar studies for comparison.

Uniqueness: TL 13-27 is unique in its role as a negative control, providing a crucial baseline for evaluating the efficacy of active compounds in targeted protein degradation studies .

Eigenschaften

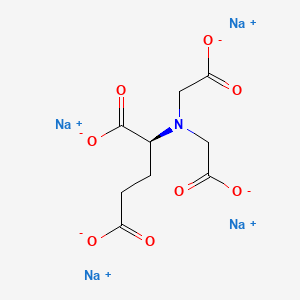

IUPAC Name |

N-[2-[2-[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]phenyl]piperazin-1-yl]ethoxy]ethoxy]ethyl]-2-[[1,3-dioxo-2-(2-oxopiperidin-3-yl)isoindol-4-yl]amino]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H53ClN10O8S/c1-29(2)64(60,61)37-11-4-3-8-34(37)51-40-33(45)27-49-44(52-40)50-30-12-14-31(15-13-30)54-20-18-53(19-21-54)22-24-63-26-25-62-23-17-46-38(56)28-48-35-9-5-7-32-39(35)43(59)55(42(32)58)36-10-6-16-47-41(36)57/h3-5,7-9,11-15,27,29,36,48H,6,10,16-26,28H2,1-2H3,(H,46,56)(H,47,57)(H2,49,50,51,52) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOOUFCVVMSZNOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)N4CCN(CC4)CCOCCOCCNC(=O)CNC5=CC=CC6=C5C(=O)N(C6=O)C7CCCNC7=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H53ClN10O8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

917.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.